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Compound of Interest

4-[(3-Bromobenzyl)oxy]benzoyl
Compound Name:

chloride
CAS No.: 1160250-01-0
Cat. No.: B1372409

Get Quote

Executive Summary: The "Meta-Halogen™
Advantage

In the architecture of small molecule drugs, 4-[(3-Bromobenzyl)oxy]benzoyl chloride serves
as a high-value bifunctional building block. Unlike simple benzoyl chlorides, this molecule
incorporates a pre-installed "meta-bromo” handle on a distal aromatic ring.

For the medicinal chemist, this structure offers two distinct orthogonal reactivities:

* Proximal Reactivity (Immediate): The acid chloride function allows for rapid, high-yielding
amidation or esterification to attach the "head" of the molecule.

» Distal Reactivity (Latent): The 3-bromobenzyloxy moiety acts as a stable hydrophobic anchor
during initial synthesis but serves as a reactive handle for Palladium-catalyzed cross-
coupling (Suzuki, Buchwald-Hartwig) in late-stage diversification.
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This guide details the synthesis, stability, and application of this reagent, specifically focusing
on its role in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]
[9]

Property Data Note
4-(3-

IUPAC Name Bromophenyl)methoxy]benzoyl
chloride

CAS Number 62290-54-4

Molecular Formula C14H10BrCIO2z

Molecular Weight 325.59 g/mol

Low melting point solid; often

Physical State Off-white to pale yellow solid handled as a melt or solution.

[1](21(3]

Moisture sensitive; hydrolyzes

Reactivity Electrophilic (Acyl Chloride) )
to parent acid.
< +8°C, Inert Atmosphere Store in desiccator; prevent
Storage )
(Ar/N2) HCI formation.

Synthesis of the Building Block

While commercially available, in-house preparation is often required to ensure fresh activity, as
the acid chloride degrades over time. The synthesis follows a robust two-step protocol starting
from 4-hydroxybenzoic acid.

Step 1: Williamson Ether Synthesis

Formation of the 3-bromobenzyloxy ether linkage.

Reagents: Methyl 4-hydroxybenzoate, 3-Bromobenzyl bromide, K2COs, Acetone (or DMF).
Mechanism: SN2 nucleophilic substitution.
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o Dissolution: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in acetone (0.5 M).

o Base Addition: Add anhydrous K2COs (1.5 eq). Stir for 15 min to generate the phenoxide
anion.

o Alkylation: Add 3-Bromobenzyl bromide (1.05 eq) dropwise. Reflux for 4—6 hours.

o Workup: Filter inorganic salts. Concentrate filtrate. Hydrolyze the ester (LIOH/THF/H20) to
yield 4-[(3-Bromobenzyl)oxy]benzoic acid.

o Checkpoint: Monitor disappearance of phenol via TLC (Hexane/EtOAc 7:3).

Step 2: Chlorination (The Critical Step)
Conversion to the Acid Chloride.
Reagents: Thionyl Chloride (SOCIz2), catalytic DMF, Toluene (optional).

o Setup: Place the dried benzoic acid intermediate in a round-bottom flask under Argon.

e Chlorination: Add SOCI: (3.0 eq) neat or in anhydrous Toluene. Add 1-2 drops of dry DMF
(catalyst).

o Mechanistic Insight: DMF reacts with SOCI: to form the Vilsmeier-Haack reagent
(chloroiminium ion), which is the active chlorinating species, significantly accelerating the
reaction [1].

» Reaction: Heat to reflux (70-80°C) for 2—3 hours. Monitor gas evolution (SO2/HCI).

¢ Purification (Crucial): Remove excess SOCI: via vacuum distillation. Co-evaporate with
anhydrous toluene (2x) to remove trace thionyl chloride.

o Why? Residual SOCI:z will react with amines in the next step to form sulfinylamines or
degrade the amine, lowering yields.

Strategic Application: Divergent Library Synthesis
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The true power of this building block lies in divergent synthesis. The acid chloride fixes the core
scaffold, while the bromine atom allows you to "grow" the molecule into new chemical space
later.

Workflow Visualization

The following diagram illustrates the "Amide-First" vs. "Coupling-First" strategies enabled by

this scaffold.
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Figure 1: Divergent synthesis pathway utilizing the orthogonality of the acyl chloride and aryl
bromide.

Experimental Protocol: Amidation (General
Procedure)

This protocol describes the reaction of 4-[(3-Bromobenzyl)oxy]benzoyl chloride with a
primary amine to form a benzamide derivative.

Reagents:

Acid Chloride (1.0 eq)[3]

Primary Amine (1.0 eq)

Triethylamine (TEA) or DIPEA (1.2 eq)

Dichloromethane (DCM), anhydrous

Procedure:
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e Preparation: Dissolve the amine and TEA in anhydrous DCM (0.2 M) under N2 atmosphere.
Cool to 0°C.[3]

» Addition: Dissolve the 4-[(3-Bromobenzyl)oxy]benzoyl chloride in a minimal amount of
DCM. Add this solution dropwise to the amine mixture over 10 minutes.

o Note: Exothermic reaction. Control rate to maintain temp < 5°C.
e Reaction: Allow to warm to room temperature (RT) and stir for 2—4 hours.

o Monitoring: Check TLC. The acid chloride spot (reactive) will disappear; a new, more polar
amide spot will appear.

o Workup: Quench with saturated NaHCOs. Extract with DCM. Wash organic layer with 1M
HCI (to remove unreacted amine) and Brine.

o Validation:

o IR: Look for Amide | band (~1640-1660 cm~1) and disappearance of C=0 chloride stretch
(~1770 cm™1).

o H NMR: Confirm the presence of the benzyloxy CH:z singlet (~5.1 ppm) and the amide NH
doublet/broad singlet.

Case Study: Type Il Kinase Inhibitor Design

In the context of kinase inhibitor discovery, the diphenyl ether motif is a privileged structure
(seen in drugs like Sorafenib). The 4-[(3-Bromobenzyl)oxy]benzoyl moiety mimics this
geometry but adds a "twist."

 Structural Logic: The benzamide portion binds to the hinge region or the DFG-out pocket
(allosteric site). The ether linkage provides flexibility.

e The "Meta" Role: The 3-bromo position projects into the hydrophobic back-pocket of the
kinase ATP binding site.

o Optimization: By using this building block, a chemist can first synthesize the core amide
(interacting with the hinge) and then use the bromine handle to screen a library of boronic
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acids. This allows for rapid scanning of the hydrophobic pocket without resynthesizing the
entire core scaffold every time [2].

Example Application: A study on benzimidazole derivatives utilized 4-bromobenzoyl chloride to
create antimicrobial agents. By substituting with the 4-[(3-Bromobenzyl)oxy] analog,
researchers can extend the pharmacophore, increasing lipophilicity and metabolic stability
against rapid clearance [3].

Handling & Safety Data

Hazard Class Description Precaution

) Causes severe skin burns and Wear nitrile gloves, face shield,
Corrosive
eye damage (H314). and lab coat.

) ) Do not wash glassware with
) Reacts violently with water to ) }
Water Reactive water immediately. Quench
release HCI gas. ) ]
with alcohol first.

Vapors are irritating to eyes Handle only in a functioning
Lachrymator )
and respiratory tract. fume hood.

Decontamination: Spills should be covered with dry sodium bicarbonate or sand. Do not use
water. Once neutralized, the waste can be disposed of as solid organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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